molecular formula C12H17NO4 B13343764 Phthalic acid, mono-tert-butyl ester, ammonium salt CAS No. 101976-13-0

Phthalic acid, mono-tert-butyl ester, ammonium salt

Cat. No.: B13343764
CAS No.: 101976-13-0
M. Wt: 239.27 g/mol
InChI Key: FBVIPQVDCPREFV-UHFFFAOYSA-N
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Description

Phthalic acid, mono-tert-butyl ester, ammonium salt is a chemical compound derived from phthalic acid. It is an ester formed by the reaction of phthalic acid with tert-butyl alcohol, followed by neutralization with ammonium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phthalic acid, mono-tert-butyl ester, ammonium salt typically involves the esterification of phthalic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The resulting ester is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The esterification reaction is conducted in large reactors, and the neutralization step is carefully controlled to ensure the purity of the final product. The compound is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Phthalic acid, mono-tert-butyl ester, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form phthalic acid.

    Reduction: The ester can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed:

    Oxidation: Phthalic acid.

    Reduction: Tert-butyl alcohol and phthalic acid.

    Substitution: Various substituted phthalates depending on the reagents used.

Scientific Research Applications

Phthalic acid, mono-tert-butyl ester, ammonium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of phthalic acid, mono-tert-butyl ester, ammonium salt involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing phthalic acid and tert-butyl alcohol, which can then interact with biological molecules. The ammonium ion can also participate in ionic interactions with negatively charged sites on proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

    Di-n-butyl phthalate: Another ester of phthalic acid, used as a plasticizer.

    Diethyl phthalate: A phthalic acid ester with similar applications in plastics and coatings.

    Dimethyl phthalate: Used as a plasticizer and in the production of insect repellents.

Uniqueness: Phthalic acid, mono-tert-butyl ester, ammonium salt is unique due to its specific ester and ammonium salt structure, which imparts distinct chemical and physical properties. Its combination of ester and ammonium functionalities allows it to participate in a wider range of chemical reactions and interactions compared to other phthalic acid esters.

Properties

CAS No.

101976-13-0

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

azanium;2-[(2-methylpropan-2-yl)oxycarbonyl]benzoate

InChI

InChI=1S/C12H14O4.H3N/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14;/h4-7H,1-3H3,(H,13,14);1H3

InChI Key

FBVIPQVDCPREFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)[O-].[NH4+]

Origin of Product

United States

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